
6-Methyl-4-nitro-1-oxo-1lambda~5~-pyridine-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Methyl-4-nitro-1-oxo-1lambda~5~-pyridine-2-carboxylic acid is a heterocyclic compound with significant interest in various fields of chemistry and biology. This compound features a pyridine ring substituted with a methyl group, a nitro group, and a carboxylic acid group, making it a versatile molecule for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-4-nitro-1-oxo-1lambda~5~-pyridine-2-carboxylic acid typically involves the nitration of 6-methylpyridine-2-carboxylic acid. The nitration process can be carried out using a mixture of concentrated sulfuric acid and nitric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the pyridine ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow nitration processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability and cost-effectiveness of the production process.
Análisis De Reacciones Químicas
Types of Reactions
6-Methyl-4-nitro-1-oxo-1lambda~5~-pyridine-2-carboxylic acid undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The carboxylic acid group can participate in esterification reactions with alcohols in the presence of acid catalysts.
Oxidation: The methyl group can be oxidized to a carboxylic acid group using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas and palladium catalyst.
Substitution: Alcohols and acid catalysts (e.g., sulfuric acid).
Oxidation: Potassium permanganate in an alkaline medium.
Major Products Formed
Reduction: 6-Methyl-4-amino-1-oxo-1lambda~5~-pyridine-2-carboxylic acid.
Substitution: 6-Methyl-4-nitro-1-oxo-1lambda~5~-pyridine-2-carboxylate esters.
Oxidation: 6-Carboxy-4-nitro-1-oxo-1lambda~5~-pyridine-2-carboxylic acid.
Aplicaciones Científicas De Investigación
6-Methyl-4-nitro-1-oxo-1lambda~5~-pyridine-2-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 6-Methyl-4-nitro-1-oxo-1lambda~5~-pyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The carboxylic acid group can also participate in hydrogen bonding and electrostatic interactions with target proteins, influencing their activity and function.
Comparación Con Compuestos Similares
Similar Compounds
6-Methyl-4-nitro-2-pyridinecarboxylic acid: Similar structure but lacks the oxo group.
4-Nitro-2-pyridinecarboxylic acid: Similar structure but lacks the methyl group.
6-Methyl-2-pyridinecarboxylic acid: Similar structure but lacks the nitro group.
Uniqueness
6-Methyl-4-nitro-1-oxo-1lambda~5~-pyridine-2-carboxylic acid is unique due to the presence of the oxo group, which imparts distinct chemical reactivity and biological activity compared to its analogs
Propiedades
Número CAS |
1844-49-1 |
|---|---|
Fórmula molecular |
C7H6N2O5 |
Peso molecular |
198.13 g/mol |
Nombre IUPAC |
6-methyl-4-nitro-1-oxidopyridin-1-ium-2-carboxylic acid |
InChI |
InChI=1S/C7H6N2O5/c1-4-2-5(9(13)14)3-6(7(10)11)8(4)12/h2-3H,1H3,(H,10,11) |
Clave InChI |
PIPUTDMDOGFUPN-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=[N+]1[O-])C(=O)O)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


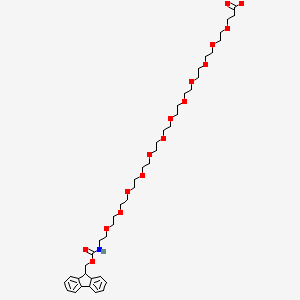
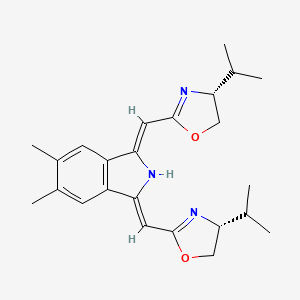
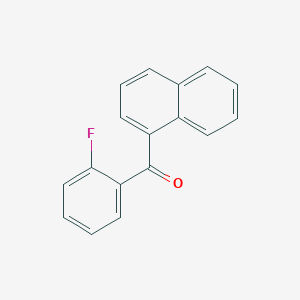
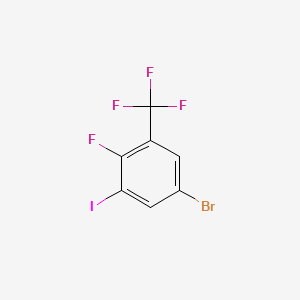
![Azuleno[1,2-B]oxirene](/img/structure/B14759969.png)
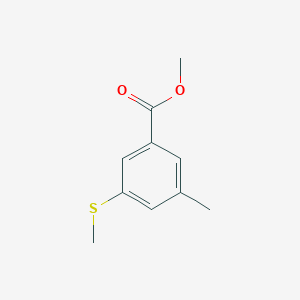
![5-[[3-[2-(3,4-Dimethoxyphenyl)ethyl]-4-oxidanylidene-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]-1,4-dimethyl-2-oxidanylidene-6-[4-(phenylmethyl)piperidin-1-yl]pyridine-3-carbonitrile](/img/structure/B14759991.png)
![trisodium;(2R)-2-[[(3R)-3-decanoyloxytetradecanoyl]amino]-3-[(2R,3R,4R,5S,6R)-3-[[(3R)-3-decanoyloxytetradecanoyl]amino]-4-[(3R)-3-decanoyloxytetradecanoyl]oxy-6-(hydroxymethyl)-5-phosphonatooxyoxan-2-yl]oxypropanoate](/img/structure/B14759995.png)
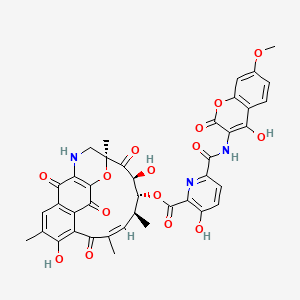
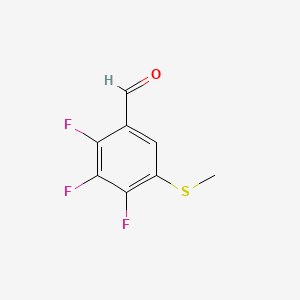
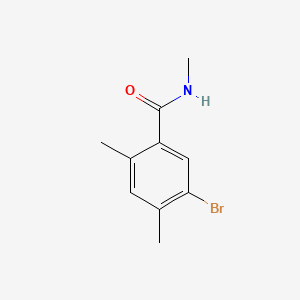
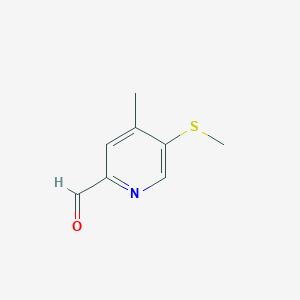
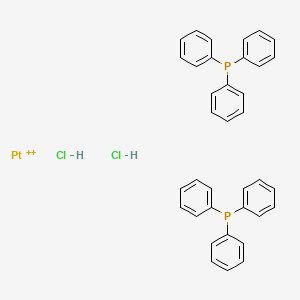
![[D-Trp7,9,10]-Substance P acetate](/img/structure/B14760014.png)
